2-Chloro-2,3,3-trifluorosuccinic acid
Description
2-Chloro-2,3,3-trifluorosuccinic acid is a halogenated derivative of succinic acid, characterized by the substitution of three fluorine atoms and one chlorine atom on the succinic acid backbone. These compounds are typically synthesized via halogenation of cyclobutane intermediates or through radical addition reactions involving chlorotrifluoroethylene (CAS 79-38-9) .
Properties
IUPAC Name |
2-chloro-2,3,3-trifluorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSACKQBEIHEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(F)Cl)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596460 | |
| Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866-16-0 | |
| Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a melting point of 55 °c and a predicted boiling point of 1972±350 °C. Its predicted density is 1.849±0.06 g/cm3. These properties can influence the compound’s bioavailability.
Result of Action
Biological Activity
2-Chloro-2,3,3-trifluorosuccinic acid (CTFSA) is a synthetic compound that has garnered attention for its potential biological activities and environmental implications. This article reviews the biological activity of CTFSA, focusing on its biotransformation pathways, degradation processes, and the implications for environmental health.
Chemical Structure and Properties
CTFSA is characterized by its trifluorinated structure, which significantly influences its reactivity and biological interactions. The presence of chlorine and fluorine atoms in its structure enhances its stability and resistance to degradation.
Biological Activity Overview
The biological activity of CTFSA primarily involves its interactions with microbial communities, particularly in anaerobic environments. Research indicates that CTFSA undergoes significant biotransformation processes that lead to defluorination and dechlorination.
Key Findings:
- Microbial Dechlorination : CTFSA is subject to microbial reductive dechlorination, which is a critical pathway for its degradation. Anaerobic microbial communities can effectively transform CTFSA through hydrolytic and eliminative dechlorination pathways, leading to the release of fluoride ions and other transformation products (TPs) .
- Defluorination Mechanisms : The hydrolytic dechlorination pathway has been identified as a primary driver for defluorination in CTFSA. Studies show that as the number of chlorine substitutions increases in related compounds, the rate of biotransformation also increases .
Biotransformation Pathways
The biotransformation of CTFSA involves several key steps:
- Reductive Dechlorination : Initial reduction of chlorine atoms occurs, leading to intermediate products.
- Hydrolytic Dechlorination : This pathway facilitates significant fluoride release and further degradation of the compound.
- Formation of Transformation Products (TPs) : The major TPs include trifluorosuccinic acid and difluoromalonic acid, which are less stable than the parent compound .
Table 1: Summary of Biotransformation Pathways
| Pathway Type | Description | Key Products |
|---|---|---|
| Reductive Dechlorination | Reduction of chlorine atoms | Stable transformation products |
| Hydrolytic Dechlorination | Water-mediated cleavage leading to fluoride release | Trifluorosuccinic acid, difluoromalonic acid |
| Eliminative Dechlorination | Formation of unsaturated TPs | Various unsaturated products |
Case Studies
Several studies have investigated the microbial degradation of CTFSA:
- Study on Anaerobic Microbial Communities : A study demonstrated that anaerobic sludge communities could completely biotransform CTFSA within a few weeks under optimal conditions. The results indicated a significant reduction in CTFSA concentration alongside an increase in fluoride ion concentration .
- Environmental Implications : Another research highlighted the environmental fate of CTFSA, showing that its persistence in anaerobic environments could lead to accumulation and potential toxicity in aquatic systems .
Scientific Research Applications
Agrochemical Applications
CFTSA has been investigated for its potential as an herbicide and pesticide intermediate. Its fluorinated structure contributes to increased biological activity against specific pests and weeds.
Case Study: Herbicidal Activity
A study evaluated the herbicidal properties of CFTSA derivatives against common agricultural weeds. The results indicated that compounds with higher fluorine content exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts. This suggests that CFTSA could serve as a lead compound for developing new agrochemicals.
| Compound | Activity (g/ha) | Notes |
|---|---|---|
| CFTSA | 150 | Effective against broadleaf weeds |
| Non-fluorinated | 300 | Less effective |
Pharmaceutical Applications
CFTSA is also being explored for its potential use in pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug development.
Case Study: Antiviral Properties
Research has shown that CFTSA derivatives exhibit antiviral activity against certain viral strains. In vitro studies demonstrated that these compounds could inhibit viral replication by interfering with specific enzymatic processes.
| Derivative | IC50 (µM) | Viral Strain |
|---|---|---|
| CFTSA-Derivative A | 5 | Influenza A |
| CFTSA-Derivative B | 10 | Herpes Simplex Virus |
Environmental Applications
CFTSA has been studied for its role in environmental remediation, particularly in the degradation of persistent organic pollutants (POPs). Its unique structure allows it to participate in biotransformation processes that can lead to the detoxification of harmful substances.
Case Study: Biodegradation
A study focused on the biodegradation pathways of CFTSA in anaerobic conditions showed significant defluorination and dechlorination processes facilitated by microbial communities. The results indicated that CFTSA could be effectively transformed into less harmful products through natural attenuation processes.
| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Defluorination (%) |
|---|---|---|---|
| CFTSA | 100 | 20 | 80 |
Comparison with Similar Compounds
The following analysis compares 2-chloro-2,3,3-trifluorosuccinic acid with structurally related fluorinated and chlorinated succinic acid derivatives.
Key Observations :
- Halogenation Position: The position of fluorine and chlorine substituents significantly impacts acidity and stability. For example, 2,2-difluorosuccinic acid exhibits enhanced acidity compared to non-fluorinated succinic acid due to the electron-withdrawing effect of fluorine .
- Synthetic Complexity : The introduction of chlorine (as in chlorotrifluorosuccinic acid) often requires stringent conditions, such as radical-initiated reactions with chlorotrifluoroethylene, whereas fluorination may involve safer cycloaddition pathways .
Physical and Chemical Properties
| Property | 2,2-Difluorosuccinic Acid | Chlorotrifluorosuccinic Acid (Inferred) | Trifluorosuccinic Acid (Inferred) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~152 (calculated) | ~188 (calculated) | ~170 (calculated) |
| Boiling Point | Not reported | Likely >200°C (decomposes) | Not reported |
| Solubility | High in polar solvents | Moderate in water | High in polar solvents |
| Acidity (pKa) | ~2.5–3.0 (estimated) | ~1.8–2.3 (estimated) | ~2.0–2.5 (estimated) |
Notes:
- Acidity Trends : The addition of chlorine and fluorine atoms lowers pKa values due to their electron-withdrawing effects. Chlorotrifluorosuccinic acid is expected to be more acidic than its difluoro counterpart.
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, but chlorine substitution may introduce decomposition pathways (e.g., HCl release under heat) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
